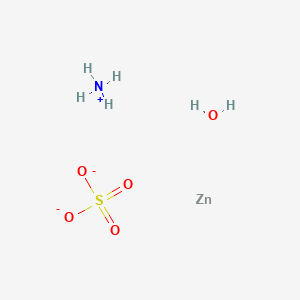

Azanium;ZINC;sulfate;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azanium;ZINC;sulfate;hydrate, also known as Ammonium zinc sulfate hydrate, is a product of Thermo Scientific Chemicals . It is used in various applications and is part of the Alfa Aesar product portfolio . The IUPAC name for this compound is azanium;zinc;sulfate;hydrate .

Synthesis Analysis

Zinc oxide nanoparticles were synthesized using a simple precipitation method with zinc sulfate and sodium hydroxide as starting materials . The synthesized sample was calcined at different temperatures for 2 h .Molecular Structure Analysis

Single crystals of potassium zinc sulfate hydrate and ammonium zinc sulfate hydrate are grown from solution by slow evaporation technique . The crystals were characterized by different instrumental techniques .Chemical Reactions Analysis

A chemical stability map is advanced by incorporating ion complexation, solubility, and chemical trajectories to predict ZnO, Zn (OH) 2, ZnCO 3, ZnCl 2, Zn 5 (CO 3) 2 (OH) 6, and Zn 5 (OH) 8 Cl 2 ·H 2 O precipitation as a function of the total Zn content and pH of an NaCl solution .Physical And Chemical Properties Analysis

Azanium;ZINC;sulfate;hydrate is a colorless solid . The most common form includes water of crystallization as the heptahydrate . It is odorless and has a white powder appearance . It is non-combustible and soluble in water . It emits toxic fumes of zinc oxide and sulphur oxides during decomposition .Mechanism of Action

Safety and Hazards

Future Directions

Recent advancements in restructuring the anode, utilizing alternative electrolytes, and developing bifunctional oxygen catalysts have significantly improved Zinc–air batteries . Scientists have achieved battery reversibility over thousands of cycles, introduced new electrolytes, and achieved energy efficiency records surpassing 70% . Despite these achievements, there are challenges related to lower power density, shorter lifespan, and air electrode corrosion leading to performance degradation .

properties

CAS RN |

77998-33-5 |

|---|---|

Product Name |

Azanium;ZINC;sulfate;hydrate |

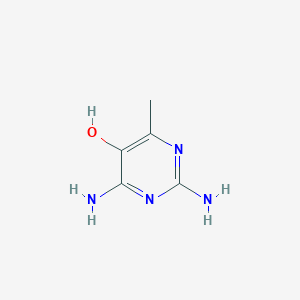

Molecular Formula |

H6NO5SZn- |

Molecular Weight |

197.5 g/mol |

IUPAC Name |

azanium;zinc;sulfate;hydrate |

InChI |

InChI=1S/H3N.H2O4S.H2O.Zn/c;1-5(2,3)4;;/h1H3;(H2,1,2,3,4);1H2;/p-1 |

InChI Key |

GMRYSHZVWPTLCH-UHFFFAOYSA-M |

Canonical SMILES |

[NH4+].O.[O-]S(=O)(=O)[O-].[Zn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8752857.png)

![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, dioctadecyl ester](/img/structure/B8752896.png)